molecular formula C8H6N2O2 B1336230 6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 38530-07-3

6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No. B1336230
CAS RN: 38530-07-3
M. Wt: 162.15 g/mol
InChI Key: WUTQMDHLNJSJPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-(furan-2-yl)pyridazin-3(2H)-one involves various chemical reactions that lead to the formation of heterocyclic structures. In one study, the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes was explored, yielding hetero-Diels–Alder adducts such as 4a,7a-dihydrofuro[2,3-e][1,2]oxazines and 4a,7a-dihydrofuro[3,2-c]pyridazines. These compounds were further transformed through ring-opening reactions and rearrangements under acidic conditions to produce 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives . Another study focused on the synthesis of novel pyridazin-3(2H)-one derivatives containing 5-phenyl-2-furan, which were characterized by IR, 1H NMR, and elemental analysis. These compounds exhibited good fungicidal activities against various pathogens . Additionally, substituted pyridazin-3-ones were synthesized from reactions involving 3-(arylmethylidene)furan-2(3H)-ones with hydrazine hydrate, leading to acyclic 4-oxoalkanoic acid hydrazides and subsequent heterocyclization to form the pyridazinones .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a compound structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, was determined using single crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its solid-state geometry was analyzed along with intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical behavior of synthesized furo-pyridazines, which are structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, was found to be distinct. Under the influence of HCl, these compounds underwent a rearrangement involving furan ring-opening to yield 6-(2-oxobutyl)-1,6-dihydropyridazine derivatives . The synthesis of novel pyridazin-3(2H)-one derivatives also involved chemical reactions that led to the formation of compounds with significant bioactivity, particularly fungicidal effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds related to 6-(furan-2-yl)pyridazin-3(2H)-one were characterized using various analytical techniques. The crystal structure of a related compound provided insights into its molecular geometry and the interactions that contribute to its stability. The bioactivity assays for the synthesized pyridazin-3(2H)-one derivatives revealed their potential as fungicides, with some compounds showing considerable activity against specific fungi . The synthesis processes and the resulting chemical structures of these compounds suggest that the furan ring and its substituents play a crucial role in determining their chemical properties and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

The compound 6-(furan-2-yl)pyridazin-3(2H)-one and its derivatives have been the subject of various studies, primarily focusing on their synthesis and potential biological activities. Researchers have synthesized various derivatives of this compound, exploring their structural properties and biological relevance.

  • Synthesis of Heterocyclic Compounds:

    • Arylmethylidene derivatives of furan-2(3H)-ones, which are structurally related to 6-(furan-2-yl)pyridazin-3(2H)-one, have been utilized as pivotal building blocks for synthesizing a diverse array of heterocyclic compounds, including those containing pyrimidine and pyridazine structural fragments. These heterocycles are analogs of nitrogen-containing bases of the pyrimidine series, indicating their potential biological significance (Aniskova, Grinev, & Yegorova, 2017).
  • Biological Activity Evaluation:

    • Some derivatives, such as 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-ones, have been synthesized and evaluated for anti-inflammatory activity. The compounds were tested in a carrageenan-induced rat paw edema model, demonstrating notable anti-inflammatory effects. This suggests the potential therapeutic applications of these compounds in treating inflammation-related conditions (Boukharsa et al., 2018).
  • Bioactive Compound Synthesis:

    • Further research has been conducted on the synthesis of novel pyridazin-3(2H)-one derivatives containing 5-phenyl-2-furan, indicating that while these compounds have low insecticidal effects on certain pests, they exhibit good fungicidal activities against pathogens like Botrytis cinerea, Fusarium oxysporum, and Corynespora cassiicola. This suggests their potential utility in agricultural applications as fungicides (Zinin, 2014).
  • Chemical Structure and Interaction Studies:

    • The compound 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which shares a structural similarity with 6-(furan-2-yl)pyridazin-3(2H)-one, has been analyzed for its crystal and molecular structure. This research provides insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions of such compounds, which are crucial for understanding their chemical behavior and potential applications in various fields (Rodi et al., 2013).

Safety and Hazards

6-(furan-2-yl)pyridazin-3(2H)-one is classified as an irritant . Safety precautions include avoiding inhalation, contact with skin and eyes, and wearing suitable protective clothing .

properties

IUPAC Name

3-(furan-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQMDHLNJSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429031
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)pyridazin-3(2H)-one

CAS RN

38530-07-3
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(furan-2-yl)pyridazin-3-ol
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